3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a morpholinylmethyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azido, cyano, or methoxy derivatives.
Scientific Research Applications
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl and morpholinylmethyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
- 3-(4-Fluorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
- 3-(4-Methylphenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Uniqueness
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4/c1-13-19(14-2-4-15(22)5-3-14)20(25)16-6-7-18(24)17(21(16)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMKDFBLMYJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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